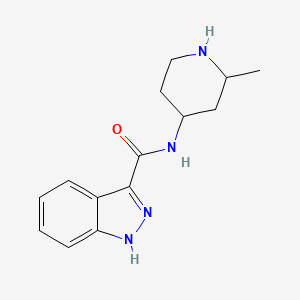![molecular formula C8H7Cl2N5S B6634294 3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCTA and is a member of the triazole family of compounds. DCTA has been shown to exhibit potent biological activity, making it a valuable tool in scientific research.
作用機序
The mechanism of action of DCTA is not fully understood, but it is believed to involve the inhibition of key cellular processes, such as DNA replication and protein synthesis. DCTA has been shown to bind to specific enzymes and proteins, leading to their inactivation and ultimately causing cell death.
Biochemical and Physiological Effects:
DCTA has been shown to exhibit a range of biochemical and physiological effects. In addition to its antifungal and anticancer properties, DCTA has also been investigated for its potential use as an antiviral agent. Studies have shown that DCTA exhibits antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus.
実験室実験の利点と制限
One of the primary advantages of using DCTA in lab experiments is its potent biological activity. DCTA exhibits strong antifungal, anticancer, and antiviral properties, making it a valuable tool in scientific research. However, one limitation of using DCTA is its toxicity. DCTA has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on DCTA. One area of interest is the development of new antifungal agents based on the structure of DCTA. Researchers are also investigating the potential use of DCTA as an antiviral agent, particularly in the treatment of emerging viral diseases such as COVID-19. Additionally, researchers are exploring the use of DCTA as a tool for studying key cellular processes, such as DNA replication and protein synthesis.
合成法
The synthesis of DCTA involves the reaction of 2,6-dichloro-3-formylpyridine with thiosemicarbazide, followed by treatment with sodium hydroxide. This reaction yields DCTA as a white crystalline solid with a high purity level.
科学的研究の応用
DCTA has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research for DCTA is its use as an antifungal agent. Studies have shown that DCTA exhibits potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus.
In addition to its antifungal properties, DCTA has also been investigated for its potential use as an anticancer agent. Studies have shown that DCTA exhibits cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer.
特性
IUPAC Name |
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N5S/c9-5-2-1-4(6(10)12-5)3-16-8-13-7(11)14-15-8/h1-2H,3H2,(H3,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXAZMSIQJUOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CSC2=NNC(=N2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-2-methylbenzonitrile](/img/structure/B6634215.png)
![3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline](/img/structure/B6634217.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6634225.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)



![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)